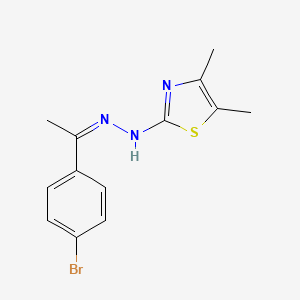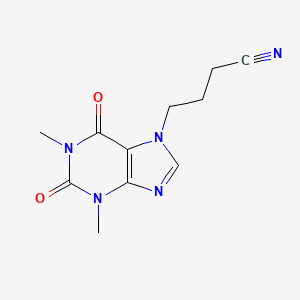![molecular formula C15H18N2O4 B5292143 N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine, also known as MIPA, is a chemical compound that has recently gained attention for its potential use in scientific research. MIPA is a derivative of melatonin, a hormone that regulates sleep-wake cycles in humans. MIPA has been found to have several unique properties that make it a promising tool for studying various physiological processes.
Mechanism of Action
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine works by activating the melatonin receptor, which is found in various tissues throughout the body. When N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine binds to the melatonin receptor, it triggers a series of cellular responses that can have a range of effects on physiological processes. The exact mechanism of action of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine is still being studied, but it is believed to involve the regulation of gene expression and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has been shown to have a range of biochemical and physiological effects. It can regulate the expression of genes involved in oxidative stress, inflammation, and cell proliferation. N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can also modulate the activity of various signaling pathways, including the MAPK and AKT pathways. Physiologically, N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has been shown to have effects on sleep-wake cycles, immune function, and cancer cell growth.
Advantages and Limitations for Lab Experiments
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has several advantages as a tool for scientific research. It is a highly specific activator of the melatonin receptor, which means that its effects can be attributed to this receptor alone. N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine is also stable and can be easily synthesized in the lab. However, there are also limitations to using N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine in lab experiments. Its effects can be highly dependent on the concentration used, and it may have off-target effects on other receptors or signaling pathways.
Future Directions
There are several potential future directions for research on N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine. One area of interest is its potential use as a treatment for inflammatory diseases such as arthritis. Another area of research is its effects on cancer cell growth, which could lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine and its effects on various physiological processes.
Synthesis Methods
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can be synthesized through a multistep process that involves the reaction of melatonin with a propanoic acid derivative. The resulting compound is then purified through several rounds of chromatography. The synthesis of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine is a complex process that requires a high level of expertise in organic chemistry.
Scientific Research Applications
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has been used in several scientific studies to investigate its effects on various physiological processes. One study found that N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can act as an antioxidant, protecting cells from oxidative stress. Another study showed that N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can inhibit the growth of cancer cells in vitro. N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-[3-(4-methoxyindol-1-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(15(19)20)16-14(18)7-9-17-8-6-11-12(17)4-3-5-13(11)21-2/h3-6,8,10H,7,9H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVRITMJSPIZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=CC2=C1C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)

![2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)